molecular formula C6H7BrN2O B1179255 nau protein CAS No. 134548-65-5

nau protein

Cat. No.: B1179255
CAS No.: 134548-65-5
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Description

Contextual Significance of Myogenic Regulatory Factors and Microtubule-Associated Proteins in Developmental Biology

Myogenic regulatory factors (MRFs) are a family of transcription factors that play a fundamental role in the specification and differentiation of muscle cells across various organisms. sdbonline.org These proteins, characterized by their bHLH domain, bind to specific DNA sequences to activate the expression of muscle-specific genes, driving the process of myogenesis. sdbonline.orgalliancegenome.org In vertebrates, MRFs like MyoD are essential for the formation of all skeletal muscle. pnas.org

Microtubule-associated proteins (MAPs), on the other hand, are a diverse group of proteins that interact with microtubules, key components of the cell's cytoskeleton. wikipedia.orgresearchgate.net Microtubules are dynamic structures involved in various cellular processes, including cell shape maintenance, intracellular transport, and cell division. nih.gov MAPs regulate microtubule stability, assembly, and interactions with other cellular components, including actin filaments. wikipedia.orgresearchgate.netnih.gov

The development of complex tissues like muscle requires precise coordination between transcriptional programs, guided by factors like MRFs, and dynamic changes in cell shape and structure, influenced by the cytoskeleton and its associated proteins. The potential interplay between myogenic regulatory factors and microtubule-associated proteins is an area of ongoing research in developmental biology.

Historical Trajectory of Nau Protein Discovery and Characterization

The discovery of Nau protein in Drosophila emerged from studies investigating the genetic control of muscle development in this model organism. Nau was identified as the single Drosophila member of the bHLH-containing myogenic regulatory family, making it the fly homolog of vertebrate MyoD. sdbonline.orgalliancegenome.org Early research established that nau is expressed in a subset of muscle precursors and differentiated fibers and has the capacity to induce muscle-specific transcription and myogenic transformation. sdbonline.orgnih.gov

Initial genetic studies using deficiencies that deleted the nau gene provided insights into its loss-of-function phenotype. sdbonline.orgnih.gov These studies suggested that Nau was not required for the initial formation of muscle precursors but played a role in their subsequent differentiation into mature muscle fibers. sdbonline.org Specifically, it was observed that embryos lacking nau were missing a distinct subset of muscle fibers, although this loss was tolerated, and the absence of nau did not result in embryonic lethality. nih.gov This subtle muscle phenotype in Drosophila contrasted with the more critical role of MRFs in vertebrate myogenesis, which was an unexpected finding at the time of Nau's initial isolation. sdbonline.org

Further characterization, including the analysis of EMS-induced mutations and RNA interference, helped to refine the understanding of Nau's function. pnas.orgnih.gov Studies using RNA interference to eliminate nau expression demonstrated a severe disruption of the embryonic muscle pattern, supporting the idea that nau-expressing cells are essential for muscle pattern formation and function as muscle "founder" cells. pnas.org These founder cells are thought to establish the future muscle pattern and recruit other mesodermal cells to form muscle fibers. pnas.org

Properties

CAS No.

134548-65-5

Molecular Formula

C6H7BrN2O

Synonyms

nau protein

Origin of Product

United States

Molecular Architecture and Transcriptional Regulation of Nau Protein

Gene Organization and Identification of Nau Protein Isoforms (e.g., Drosophila nautilus, chick Nau)

The nautilus (nau) gene in Drosophila melanogaster is recognized as the sole Drosophila ortholog of the mammalian family of basic helix-loop-helix (bHLH) Myogenic Regulatory Factors, which include MyoD1 and Myf5 alliancegenome.orgflybase.orgebi.ac.ukembl.de. The nau gene encodes a protein involved in somatic muscle myogenesis alliancegenome.orgflybase.org. Nautilus protein expression begins in a specific pattern in a subset of mesodermal cells during Drosophila embryonic development, coinciding with the establishment of myogenic competence sdbonline.org. These Nautilus-positive cells are considered muscle 'founder' cells, which are thought to establish the muscle pattern in each hemisegment and recruit other mesodermal cells to form muscle fibers sdbonline.orgnih.gov. Loss of nautilus gene function has been shown to play an important role in Drosophila myogenesis and viability, particularly affecting somatic myogenesis in the embryo, maturation, and female fertility sdbonline.orgnih.gov. Studies using genetic deficiencies and RNA interference have helped delineate the zygotic loss-of-function phenotype, revealing disruptions in muscle formation and founder cell patterning sdbonline.orgnih.govnih.gov.

In Gallus gallus, a gene identified as the chick orthologue of quail Nau (cNau) has been cloned and characterized nii.ac.jpnih.gov. The cNau cDNA is approximately 5069 base pairs in length and encodes a putative protein of 369 amino acid residues nii.ac.jp. This gene was initially identified from a quail spinal cord cDNA library as a novel gene expressed mainly in post-mitotic neuroblasts, particularly during axonogenesis nii.ac.jpnih.gov. The expression patterns of cNau during neurogenesis suggest a potential role in this process, with mRNA accumulation observed in specific regions of the hindbrain nii.ac.jpnih.gov.

While the term "isoforms" can refer to different protein products from a single gene through mechanisms like alternative splicing, the primary distinction in the provided information is between the Nau proteins found in different species, such as Drosophila Nautilus and chick Nau, which are considered orthologs alliancegenome.orgflybase.orgnii.ac.jpnih.gov. The chick Nau study mentioned the possibility of alternative forms of Nau mRNA, but with low probability nii.ac.jp.

Transcriptional and Post-Transcriptional Mechanisms Governing Nau Protein Expression

The expression of Nau protein is tightly regulated at both the transcriptional and post-transcriptional levels, influencing its spatial and temporal availability during development.

Analysis of Cis-regulatory Elements and Promoter Regions

Transcriptional regulation of the nau gene involves cis-regulatory elements (CREs) located in its promoter region and other non-coding DNA sequences that influence gene expression wikipedia.orgresearchgate.net. These CREs serve as binding sites for transcription factors, which can activate or repress transcription wikipedia.org.

In Drosophila, studies have utilized an 8.5kb fragment of the nau promoter to drive the expression of reporter genes, indicating that this region contains essential regulatory information for nau transcription flybase.orgflybase.org. The expression pattern of nau during Drosophila myogenesis is influenced by signaling pathways and other transcription factors. For instance, wingless signaling is required for the formation of nau-expressing medial muscle precursor cell clusters sdbonline.org. Ectopic expression of muscle segment homeobox-1 can also alter nau expression, leading to defects in muscle patterning sdbonline.org.

Furthermore, Nau protein itself acts as a transcription factor and can regulate the expression of other genes alliancegenome.orgflybase.orgsdbonline.org. Research indicates that Nau can regulate the expression of microRNA mir-9a by binding to E-boxes in its regulatory regions biorxiv.orgbiorxiv.org. This regulation is part of a negative feedback loop involving mir-9a and the RNA-binding protein Rbfox1, which is important for controlling the temporal expression of genes during myogenesis biorxiv.orgbiorxiv.org.

Role of RNA Instability Motifs in Nau Transcripts (e.g., AU-rich motifs in chick Nau)

Post-transcriptional regulation, particularly through mechanisms affecting mRNA stability, plays a significant role in controlling gene expression. One well-characterized mechanism involves AU-rich elements (AREs) typically found in the 3' untranslated regions (UTRs) of messenger RNAs plos.orgnih.govembopress.org. These elements can target mRNAs for rapid degradation, thereby limiting the amount of protein produced plos.orgnih.govembopress.org.

The chick Nau (cNau) transcript has been noted to contain a number of AU-rich RNA instability motifs nii.ac.jpnih.gov. The presence of such motifs suggests that cNau mRNA stability is subject to post-transcriptional control. AREs are diverse but often contain characteristic sequences such as multiple copies of the pentamer AUUUA or the nonamer UUAUUUAUU plos.orgnih.govnih.gov. These motifs can mediate rapid mRNA decay in various organisms, including mammals and plants plos.orgnih.govembopress.orgnih.gov. The presence of these motifs in cNau transcripts implies a mechanism for regulating the lifespan of the mRNA and thus the level of Nau protein available during neurogenesis.

Table of Mentioned Compounds and Genes

NameTypeRelevant Organism(s)PubChem CIDOther Identifiers (if available)
Nautilus (Nau) proteinProteinDrosophila melanogasterN/AUniProtKB: P22816, NCBI_Gene: 42799 alliancegenome.orgflybase.org
nautilus (nau) geneGeneDrosophila melanogasterN/ANCBI_Gene: 42799 alliancegenome.org
Nau protein (cNau)ProteinGallus gallus (chick)N/ANAU protein, Gallus gallus nih.gov
Nau (cNau) geneGeneGallus gallus (chick)N/AAF 038560 (cDNA sequence) nii.ac.jp
MyoD1ProteinMammalianN/A
Myf5ProteinMammalianN/A
STOP proteinProteinRatN/AEMBL accession X93495 nii.ac.jp
winglessGeneDrosophila melanogasterN/A
muscle segment homeobox-1GeneDrosophila melanogasterN/A
mir-9amicroRNADrosophila melanogasterN/A
Rbfox1ProteinDrosophila melanogasterN/A

Note: PubChem is primarily a database for chemical molecules and does not typically assign CIDs to proteins or genes. Other database identifiers like UniProtKB or NCBI Gene IDs are commonly used for these biological entities.

Functional Roles of Nau Protein in Biological Processes

Nau Protein Function in Myogenesis and Muscle Development (Primarily Drosophila nautilus)

The nautilus (nau) gene in Drosophila is the sole homolog of the vertebrate MyoD family of myogenic regulatory factors (MRFs). It encodes a protein belonging to the basic helix-loop-helix (bHLH) family of transcription factors and is involved in somatic muscle myogenesis. alliancegenome.orgsdbonline.org While vertebrate MyoD proteins direct muscle differentiation, the role of Drosophila nautilus has been a subject of debate, although ectopic expression can induce myogenesis in Drosophila and rescue the C. elegans MyoD null mutant (hlh-1). pnas.org

Regulation of Myoblast Specification and Differentiation

Nautilus protein expression begins in a stereotypic pattern in a subset of mesodermal cells around stage 9–10 of Drosophila development, coinciding with the establishment of myogenic competence. pnas.orgsdbonline.org These cells are incorporated into every somatic muscle in the embryo and are required for muscle formation. pnas.org Nautilus expression serves as an early marker for muscle founders involved in the specification of diverse muscle groups. pnas.orgsdbonline.org

While some studies initially suggested nautilus served in a linear pathway of muscle cell determination, observations indicate a more complex role. sdbonline.org Nautilus is expressed later than myocyte specific enhancer factor 2 (mef2), another key transcription factor in fly muscle development, and its expression is independent of mef2. sdbonline.orgsdbonline.org Ectopic expression of muscle segment homeobox-1 can alter nau expression, leading to defects in muscle patterning. sdbonline.org

Nautilus is not uniformly expressed in all muscle precursors but specifically in somatic muscle precursors. sdbonline.org There is evidence suggesting that nautilus implements the specific differentiation program of certain muscle founder cells rather than their initial specification. nih.gov However, other findings indicate that nautilus expression marks early founders that give rise to diverse muscle groups and that nautilus gene activity is required to establish the stereotypic founder cell pattern that prefigures muscle fiber arrangement. pnas.orgnih.gov

Data regarding the timing of Nautilus expression relative to other markers and its presence in different cell populations highlight its role in the early stages of muscle development:

Developmental StageNautilus ExpressionCo-expression with Duf-LacZ (Founder Cell Marker)Cell Population
Stage 9–10CommencesBarely evident in posterior segmentsSubset of mesodermal cells
Stage 11PresentWeak expression in a few cellsMuscle progenitors and fusion-competent myoblasts
Stage 12PresentMost founders are Nautilus-positiveSegmentally repeated pattern of founders
Stage 13PresentCo-expressed in subsets of foundersFounders expressing Kr, Eve, and S59

Table 1: Nautilus Expression During Drosophila Myogenesis sdbonline.orgnih.gov

Contribution to Muscle Fiber Formation and Segmental Identity

Nautilus gene function is crucial for establishing the stereotypic founder cell pattern in each hemisegment, which in turn prefigures the formation and spatial organization of somatic muscle in the Drosophila embryo. pnas.orgnih.gov Founders, marked by Nautilus expression, are thought to establish the muscle pattern and recruit fusion-competent mesodermal cells to form specific muscle fiber types. sdbonline.orgpnas.org Every somatic muscle in the embryo is associated with one or more nautilus-positive cells. pnas.org

Loss of nautilus function affects somatic myogenesis in the embryo, leading to embryonic muscle disruption and alterations in normal muscle fiber organization. pnas.orgsdbonline.org The absence of nautilus impacts various developmental stages, resulting in reduced viability and decreased mobility. pnas.orgnih.gov Nautilus marks diverse subsets of founders that express identity genes for different embryonic muscles. pnas.orgnih.gov These identity genes, such as S59, even-skipped (eve), and Krüppel (Kr), are observed in subsets of nautilus-expressing founders and contribute to entraining muscle identity. nih.govnih.govmpg.de

Specific muscle identities are regulated by the expression of a combination of transcription factors known as muscle identity genes, including nautilus, slouch, apterous, ladybird, vestigial, and even-skipped. molbiolcell.org

Interplay with Genetic Networks Modulating Muscle Development

Nautilus interacts with other genes and signaling pathways to regulate muscle development. For instance, Collier, the Drosophila ortholog of chordate EBF proteins, is required for the activation of Nautilus in a subset of embryonic muscles. researchgate.net The combination of Collier and Nautilus is then necessary to maintain Collier expression and adopt a specific muscle identity (DA3). researchgate.net

While nautilus is the only MyoD-related gene in Drosophila, its genetic role in embryonic muscle development is not equivalent to that of MRFs in vertebrates. nih.gov Genes like twist and mef2 also play critical roles in Drosophila myogenesis. sdbonline.orgsdbonline.orgnih.govmdpi.com Mef2 is indispensable for muscle differentiation and is expressed earlier than nautilus in all somatic and visceral muscle cell precursors. sdbonline.orgsdbonline.orgmdpi.com

Non-cell autonomous signals, including cell contact with overlying ectoderm, are required for Nautilus expression. sdbonline.org In gastrulation-arrested embryos, Nautilus is produced only in cells adjacent to the ectoderm, indicating a signal from the ectoderm is necessary for Nautilus production. sdbonline.org

Table summarizing some interacting genes and their roles:

Interacting GeneRole in Muscle DevelopmentRelationship with Nautilus
mef2Essential for muscle differentiation, expressed earlier in all muscle precursors. sdbonline.orgsdbonline.orgmdpi.comNautilus expression is independent of mef2. sdbonline.orgsdbonline.org
twistInvolved in specifying somatic vs. visceral muscle lineages. nih.govPlays a critical role alongside nautilus in myogenesis. nih.gov
CollierRequired for activation of Nautilus in a subset of muscles. researchgate.netCombination with Nautilus maintains Collier expression and muscle identity. researchgate.net
even-skipped (eve)Muscle identity gene expressed in subsets of nautilus-expressing founders. nih.govnih.govmpg.deCo-expressed with Nautilus in founders specifying dorsal muscle groups. sdbonline.org
Krüppel (Kr)Muscle identity gene expressed in subsets of nautilus-expressing founders. nih.govnih.govmpg.deCo-expressed with Nautilus in founders specifying dorsal and ventral muscle groups. sdbonline.org
S59Muscle identity gene expressed in subsets of nautilus-expressing founders. nih.govnih.govmpg.deCo-expressed with Nautilus in founders destined for the ventral muscle cluster II. sdbonline.org
muscle segment homeobox-1Ectopic expression alters nau expression and muscle patterning. sdbonline.orgAffects nau expression. sdbonline.org

Table 2: Interplay of Nautilus with Genetic Networks in Drosophila Myogenesis sdbonline.orgsdbonline.orgnih.govnih.govmpg.deresearchgate.netnih.govmdpi.com

Nau Protein Function in Neurogenesis and Axonogenesis (Primarily Chick Nau)

Research in chick embryos has identified a gene, cNau, as an orthologue of the Drosophila Nau and potentially related to rat STOP (stable tubule-only polypeptide). nii.ac.jpnih.gov This protein appears to have roles in neurogenesis and axonogenesis.

Involvement in Neurite Extension and Axonal Development

The temporo-spatial expression patterns and the structure of the cNau gene suggest a relation to axonogenesis. nii.ac.jpnih.gov Nau expression was observed mainly in post-mitotic neuroblasts, especially during the stage of axonogenesis. nii.ac.jpnih.gov This indicates a potential role in the development of axons.

cNau has three highly conserved regions with rat STOP, a protein known to stabilize microtubules. nii.ac.jpnih.gov Microtubule-associated proteins (MAPs) are required for axonogenesis. nii.ac.jp The similarity to STOP suggests that cNau might influence axonal development through microtubule stabilization.

Studies on other proteins in chick neurons, such as Tau, have demonstrated a requirement for neurite outgrowth and growth cone motility. nih.gov Inhibitors of neurite outgrowth, like Oligodendrocyte-myelin glycoprotein (B1211001) (OMgp), act through receptors like NgR, affecting growth cone morphology and axonal responsiveness. stanford.edu While these studies involve different proteins, they highlight the complex molecular mechanisms underlying neurite extension and axonal development, processes where cNau's expression pattern suggests a potential involvement.

The proline-rich nature of cNau (12%), similar to STOP (15%), indicates a potentially solid structure, which could be relevant to its function in stabilizing microtubules during axonal growth. nii.ac.jp cNau is predicted to be a hydrophilic cytosolic protein, lacking a signal sequence or transmembrane domain. nii.ac.jp

Table summarizing key characteristics of Chick Nau:

CharacteristicDescription
OrganismChick (Gallus gallus)
GenecNau
Length (amino acids)369
HomologyHighly homologous to rat STOP protein nii.ac.jpnih.gov
Expression PatternPost-mitotic neuroblasts, during axonogenesis nii.ac.jpnih.gov
Predicted LocalizationCytosolic nii.ac.jp
Structural FeatureProline-rich (12%) nii.ac.jp
Suggested RoleRelated to axonogenesis, microtubule stabilization nii.ac.jpnih.gov

Table 3: Characteristics of Chick Nau Protein nii.ac.jpnih.gov

Compound Names and PubChem CIDs

Association with Microtubule Dynamics and Stability

Based on the available search results focusing on the Drosophila Nautilus protein, there is no direct scientific evidence presented that links this specific protein to the regulation of microtubule dynamics or stability. Research into microtubule dynamics and stability typically involves other proteins, such as microtubule-associated proteins (MAPs) like tau and CKAP2, tubulin itself, and motor proteins, which influence microtubule growth, shrinkage, nucleation, and catastrophe rates. researchgate.netsdbonline.orgnih.govplos.orguniroma2.it While microtubules are fundamental components of cellular structure and function, including processes that occur during muscle development, the provided information does not demonstrate a direct functional association between the Drosophila Nautilus transcription factor and the dynamic behavior of microtubules.

Comparative Functional Genomics of Nau Protein Orthologs and Paralogs

Comparative functional genomics involves the analysis of gene and protein sequences across different species to understand evolutionary relationships and infer functional similarities. The Drosophila nautilus gene (nau) is identified as the unique ortholog of the mammalian family of bHLH Myogenic Regulatory Factors, including MYOD1 and MYF5. uniprot.orgciteab.com Orthologs are genes in different species that evolved from a common ancestral gene through speciation events and often retain similar functions. nih.gov

Research indicates that the Drosophila nautilus gene itself has no reported paralogs within the Drosophila genome. uniprot.org Paralogs are genes within the same species that arose from a gene duplication event. nih.gov While the concept of paralogy is important in comparative genomics and can influence functional divergence, the absence of paralogs for Drosophila nau suggests that its specific function in Drosophila myogenesis is carried out by this single gene.

Studies in comparative functional genomics, particularly concerning orthologs and paralogs, have explored the "ortholog conjecture," which posits that orthologous genes share greater functional similarity than paralogous genes. However, large-scale tests using comparative functional genomic data from organisms like human and mouse have shown that paralogs can sometimes be better predictors of function than orthologs, and that paralogs within the same species may be more functionally similar than those in different species. This highlights the complexity of inferring function based solely on evolutionary relationships and the influence of cellular context on protein function. While these general principles apply to the broader field of comparative genomics, the specific case of Drosophila nau is characterized by its unique orthologous relationship with mammalian myogenic factors and the apparent lack of paralogs in Drosophila. uniprot.orgciteab.com

Compound Names and PubChem CIDs

Cellular Mechanisms and Interaction Dynamics of Nau Protein

Subcellular Localization and Intracellular Compartmentalization of Nau Protein

Nau protein has been observed in both the cytoplasm and the nucleus of Drosophila cells alliancegenome.org. As a transcription factor, its presence in the nucleus is essential for binding to DNA and regulating gene expression. The shuttling between the cytoplasm and nucleus, or its compartmentalization within specific intracellular regions, is likely a key regulatory mechanism controlling its activity. Subcellular localization of proteins is a critical determinant of their function and interactions with other molecules, and mislocalization can be linked to various biological issues nih.govnih.gov. Intracellular compartmentalization, through physical barriers like membranes, allows for the spatial organization of molecules and processes, providing control over biological activities researchgate.net. Studies involving techniques like fluorescence microscopy with GFP fusion proteins and subcellular fractionation have been employed to determine protein localization gwdg.de.

Protein-Protein Interaction Networks Involving Nau Protein

Nau protein, as a bHLH transcription factor, functions through dimerization and interaction with other proteins to exert its regulatory effects flybase.org. These interactions are crucial for its DNA binding specificity and transcriptional activation potential. Protein-protein interactions are fundamental to cellular processes, including signal transduction and developmental regulation nau.edupromega.com.

Interactions with Signaling Pathway Components (e.g., Notch pathway)

Nau protein interacts with components of various signaling pathways, notably the Notch signaling pathway. The Notch pathway is a conserved cell interaction mechanism that plays a fundamental role in cell fate determination during development nih.govphysiology.org. Studies in Drosophila mesoderm have shown that the Notch pathway is involved in the specification of muscle precursor cells that express nau psu.edu. While the precise molecular details of the direct interaction between Nau protein and Notch pathway components are still being elucidated, genetic evidence suggests a reciprocal interaction between Wingless and Notch signaling in mediating the binary decision between muscle founder and fusion-competent cell fates in the somatic mesoderm, where Nau is expressed psu.edu. Notably, in Notch holonull embryos, an increased number of nau-expressing cells are observed, suggesting that Notch signaling normally restricts the number of cells adopting a nau-expressing muscle precursor fate sdbonline.orgnih.gov.

Interactions with Developmental Regulatory Factors (e.g., Homeotic Proteins)

Nau protein interacts with developmental regulatory factors, including Homeotic (Hox) proteins. Hox proteins are transcription factors that play key roles in establishing segmental identity along the anteroposterior axis during development researchgate.netbiologists.com. In Drosophila, Hox proteins have been shown to control the number of muscle progenitors expressing Nau researchgate.net. Ectopic expression of Hox proteins like Ultrabithorax (Ubx) and Abdominal-A (AbdA) in the mesoderm can lead to altered patterns of nau expression and transformations in muscle identity researchgate.netbiologists.combiologists.com. This indicates that Hox proteins influence muscle pattern formation, at least in part, through their effects on nau expression and the specification of Nau-expressing muscle precursors biologists.combiologists.com. Studies have shown that Hox proteins can act cell-autonomously in the mesoderm to influence muscle development, likely through the direct regulation of genes involved in muscle formation, such as nau biologists.com.

Signal Transduction Pathways Modulating Nau Protein Activity and Expression

The expression and activity of Nau protein are tightly regulated by various signal transduction pathways, ensuring its precise role in muscle development.

Wingless Signaling Pathway Regulation of Nau Expression

The Wingless (Wg) signaling pathway, a Wnt family pathway, is essential for many developmental processes in Drosophila psu.edu. Wg signaling has been shown to induce nautilus expression in the ventral mesoderm of the Drosophila embryo flybase.orgnih.gov. Mutations in the wingless gene lead to the loss of Nau-expressing medial muscle precursor cell clusters nih.gov. Experimental evidence using the GAL4/UAS system has demonstrated that the Wg signal, originating from either the ectoderm or mesoderm, can influence nau expression nih.gov. Furthermore, Wg function is required during and after gastrulation for the formation of these Nau-expressing cell clusters nih.gov. The Wg pathway ultimately leads to the stabilization and nuclear translocation of Armadillo (Arm) protein, which acts as a transcriptional activator for Wg target genes, including nau psu.edu.

Notch Signaling Pathway's Role in Nau-Mediated Cell Fate Determination

Beyond influencing the number of nau-expressing cells, the Notch signaling pathway also plays a role in Nau-mediated cell fate determination. As mentioned earlier, Notch and Wingless signaling pathways interact reciprocally to mediate the binary decision between muscle founder and fusion-competent cell fates in the somatic mesoderm psu.edu. While Wg signaling is required for the specification of muscle progenitor cells expressing nau, the Notch pathway is also involved in this process psu.edu. The interplay between these pathways ensures that the correct number and type of muscle precursor cells, including those expressing Nau, are specified during embryogenesis psu.edusdbonline.orgnih.gov.

Homeotic Gene Regulatory Influence on Nau Protein Patterning

In Drosophila, the expression pattern of the Nautilus (Nau) protein, a basic helix-loop-helix (bHLH) myogenic factor, is significantly influenced by homeotic genes. Homeotic proteins are transcription factors that play a crucial role in establishing segment identity during embryonic development. Studies have shown that segmental differences in the somatic muscle pattern in Drosophila reflect the regulation of muscle identity transcription factors, including Nau, by Hox proteins. harvard.edubiologists.com

Nau is expressed in a subset of embryonic muscle precursors in a stereotypic, segmentally repeated pattern. biologists.comsdbonline.org Distinct arrangements of Nau-expressing cells are observed in the thoracic segments (T1-T3) and a different, invariant pattern is present in the first seven abdominal segments (A1-A7). biologists.com For instance, a single ventral Nau-positive precursor, which gives rise to abdominal muscle 26, is found in A1-A7, but is absent in the ventral region of T1-T3. biologists.com No Nau expression is initially seen in A8, although a unique pattern emerges later in development. biologists.com These segmental variations in Nau expression anticipate the segment-specific identities of the mature embryonic muscles. biologists.com

Experimental evidence demonstrates the regulatory influence of homeotic genes on this patterning. In embryos homozygous for a null mutation in Ubx (Ultrabithorax), the first two abdominal segments (A1 and A2) exhibit a transformation of the Nau pattern to a T3-like identity. biologists.com This transformation is most clearly observed as the loss of the ventral muscle 26 precursor from A1 and A2. biologists.com However, the more posterior abdominal segments maintain a wild-type Nau pattern in this Ubx mutant background. biologists.com This aligns with earlier findings that partial loss of Ubx function leads to the absence of mature larval muscle 26 in A1 and A2, further establishing the role of Ubx in controlling Nau patterning. biologists.com

Hox activity in the mesoderm controls the segment-specific number of progenitors expressing factors like Collier (Col) and Nau that emerge from pre-defined promuscular clusters. harvard.edu This suggests that Hox proteins act at early steps of muscle formation to establish the identity of muscle progenitors in each segment, likely through the direct regulation of genes involved in the formation of specific muscles, such as nau. harvard.edubiologists.com

Mechanistic Basis of Nau Protein as a Transcription Factor (for Drosophila Nau)

In Drosophila, the Nautilus (Nau) protein functions as a DNA-binding transcription factor. alliancegenome.orgflybase.org It belongs to the bHLH (basic helix-loop-helix) family of transcription factors and is the unique Drosophila ortholog of the mammalian family of bHLH Myogenic Regulatory Factors (MRFs), such as MyoD and Myf5. alliancegenome.orgflybase.org Nau is involved in somatic muscle myogenesis, playing a critical role in the development and specification of distinct muscle identities. alliancegenome.orgsdbonline.org

As a transcription factor, Nau is predicted to enable DNA-binding transcription factor activity, specifically RNA polymerase II-specific and RNA polymerase II cis-regulatory region sequence-specific DNA binding activity. alliancegenome.org It is located in both the cytoplasm and the nucleus, consistent with its role in regulating gene expression. alliancegenome.org

Nau expression is an early marker for muscle founders and is involved in the specification of diverse muscle groups in the embryo. sdbonline.org It is transiently expressed in progenitor cells and founder cells during myogenesis. elifesciences.org The precise temporal and spatial expression of Nau, often in combination with other identity transcription factors (iTFs) like Collier (Col), contributes to the diversification of muscle patterns. elifesciences.orgharvard.edubiologists.com For example, the dorsal acute DA3 muscle lineage depends on the combinatorial activity of Nau and Col. harvard.edu

Research indicates that Nau is required for maintaining the transcription of certain muscle identity genes, such as collier, beyond the founder cell stage. biologists.com This control is likely direct. biologists.com Studies have shown that Nau can potentiate the ability of Col to activate its own transcription, suggesting a synergistic interaction between these transcription factors in regulating gene expression during muscle development. biologists.com However, the presence of both Nau and Col is not always sufficient to activate the transcription of certain genes in all muscles, indicating the involvement of other competence factors or negative regulatory mechanisms. biologists.com

Nau's function in myogenesis involves its role in founder cell patterning. sdbonline.org The stereotypic patterning of founder cells and subsequent embryonic muscle formation in Drosophila requires nautilus gene function. sdbonline.org Nau is coexpressed with muscle founder cell markers in numerous cells when founders first appear. sdbonline.org

Table 1: Key Interactions and Functions of Drosophila Nau Protein

Interaction/FunctionDescriptionOrganismEvidence/Context
DNA-binding transcription factor activityPredicted to bind DNA and regulate gene transcription, specifically RNA polymerase II.DrosophilaPredicted activity based on protein family (bHLH). alliancegenome.orgflybase.org
Regulation by Homeotic GenesExpression pattern influenced by Hox proteins, contributing to segment-specific muscle identity.DrosophilaObserved transformations in Ubx mutants. biologists.comharvard.edubiologists.com
Somatic muscle myogenesisInvolved in the development and specification of somatic muscles.DrosophilaEssential for stereotypic founder cell patterning and muscle formation. alliancegenome.orgsdbonline.org
Interaction with Collier (Col)Synergistic activity with Col in regulating transcription of muscle identity genes like collier.DrosophilaRequired for maintaining collier transcription. biologists.com
Localization in cytoplasm and nucleusFound in both cellular compartments, consistent with a transcription factor role.DrosophilaObserved cellular localization. alliancegenome.org

Methodological Frameworks in Nau Protein Research

Genetic Manipulation Strategies for Elucidating Nau Protein Function

Genetic manipulation is a cornerstone of functional genomics, providing powerful tools to investigate the specific roles of proteins like Nau. By altering the expression levels of the Nau gene, researchers can observe the resulting phenotypic changes and infer the protein's function.

To understand the necessity of Nau protein, researchers often turn to loss-of-function models. Gene knockdown and knockout are two fundamental techniques used to reduce or eliminate gene expression, respectively. patsnap.comnews-medical.net

RNA interference (RNAi) is a common method for gene knockdown. news-medical.net It involves the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the Nau mRNA. idtdna.com This leads to the degradation of the mRNA and a subsequent reduction in Nau protein synthesis. This approach is particularly useful when a complete gene deletion might be lethal to the organism. patsnap.com

Gene knockout strategies aim to completely inactivate the Nau gene. patsnap.comnews-medical.net This can be achieved through techniques like CRISPR-Cas9, which allows for precise editing of the genomic DNA. huabio.com By creating a null allele, researchers can study the effects of a total absence of Nau protein. news-medical.net

EMS-induced mutations and genetic deficiencies are classical genetic approaches that can also be used to create loss-of-function alleles of the Nau gene. Ethyl methanesulfonate (B1217627) (EMS) is a chemical mutagen that induces random point mutations, which can be screened for mutations in the Nau gene. Genetic deficiencies, or deletions of chromosomal regions containing the Nau gene, provide another means to study its function.

TechniqueMechanismOutcomeApplication in Nau Protein Research
RNA interference (RNAi) Post-transcriptional gene silencing via mRNA degradation. news-medical.nethuabio.comTemporary and often partial reduction of protein expression. idtdna.comStudying the effects of reduced Nau protein levels, especially if complete knockout is lethal. patsnap.com
Gene Knockout (e.g., CRISPR-Cas9) Permanent inactivation of a gene by altering its DNA sequence. patsnap.comhuabio.comComplete and permanent loss of protein function. idtdna.comDetermining the essential functions of Nau protein by observing the phenotype in its complete absence. news-medical.net
EMS-induced mutations Chemical mutagenesis causing random point mutations in the genome.Can result in a range of alleles from partial loss-of-function to null.Generating a variety of Nau mutant alleles to study different aspects of its function.
Genetic Deficiencies Deletion of a chromosomal segment including the target gene.Complete loss of the gene and potentially neighboring genes.Analyzing the consequences of the absence of the Nau gene, while considering potential effects from linked genes.

In contrast to loss-of-function studies, gain-of-function approaches involve expressing Nau protein at higher-than-normal levels or in tissues where it is not typically found (ectopic expression). horizondiscovery.com These methods can reveal the protein's potential functions and its effects on cellular processes when its activity is enhanced. horizondiscovery.com

The GAL4/UAS system , particularly in model organisms like Drosophila melanogaster, is a powerful tool for this purpose. This bipartite system consists of the yeast transcription factor GAL4, which binds to an Upstream Activating Sequence (UAS) to drive the expression of a downstream gene. By placing the Nau gene under the control of a UAS promoter, its expression can be specifically targeted to different tissues or developmental stages by crossing these lines to others expressing GAL4 in a specific pattern. This allows for precise spatial and temporal control over Nau protein overexpression. patsnap.com

Molecular and Cellular Techniques for Nau Protein Characterization

A variety of molecular and cellular techniques are essential for characterizing the Nau protein itself, including its expression patterns, subcellular location, and interactions with other proteins. azom.com

Determining where and when the Nau gene is expressed provides critical clues about its function. wikipedia.org Several techniques are employed for this purpose:

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to detect and quantify Nau mRNA levels. This technique involves converting mRNA into complementary DNA (cDNA) and then amplifying the Nau-specific cDNA sequence. mdpi.com

In situ hybridization allows for the visualization of Nau mRNA directly within fixed tissues or whole organisms. frontiersin.org This provides detailed spatial information about the gene's expression pattern.

Northern blotting is a classic technique used to determine the size and abundance of Nau mRNA. It involves separating RNA by size via gel electrophoresis and then transferring it to a membrane for hybridization with a labeled probe specific to Nau.

TechniqueInformation ProvidedLevel of Analysis
RT-PCR Quantitative measure of Nau mRNA levels in a given sample. mdpi.comRNA
In situ hybridization Spatial localization of Nau mRNA within tissues and cells. frontiersin.orgRNA
Northern blotting Size and relative abundance of Nau mRNA.RNA

To study the Nau protein directly, researchers use antibodies that specifically recognize it. nih.gov These antibodies are crucial for determining the protein's location within the cell and its distribution in different tissues. researchgate.net

Immunohistochemistry is a widely used technique that employs antibodies to detect Nau protein in tissue sections. nih.govresearchgate.net By using a labeled secondary antibody that binds to the primary anti-Nau antibody, the location of the protein can be visualized under a microscope. researchgate.net This method is invaluable for determining the subcellular localization of Nau protein, for instance, whether it is in the nucleus, cytoplasm, or specific organelles. aaai.org

Understanding the proteins that Nau interacts with is key to deciphering its role in cellular pathways. thermofisher.com Various methods are used to identify these protein-protein interactions. nih.gov

Co-immunoprecipitation (Co-IP) is a common technique where an antibody to Nau protein is used to pull it out of a cell lysate, along with any proteins that are bound to it. thermofisher.com These interacting proteins can then be identified by mass spectrometry.

Yeast two-hybrid (Y2H) screens are a genetic method used to identify protein-protein interactions. nih.gov The Nau protein is used as "bait" to screen a library of "prey" proteins to find potential binding partners.

Bioinformatic tools like the STRING database can be used to predict protein-protein interaction networks. STRING aggregates data from various sources, including experimental data and computational predictions, to create a comprehensive map of protein interactions. This can provide hypotheses about the functional partners of Nau protein that can then be tested experimentally.

Utilization of Developmental Biology Models for In Vivo Nau Protein Studies (e.g., Drosophila melanogaster embryo, chick embryo)

The study of Nau protein function in vivo has been greatly facilitated by the use of model organisms, particularly the Drosophila melanogaster embryo and, for comparative purposes, the chick embryo, which provides insights into the broader family of myogenic regulatory factors.

Drosophila melanogaster Embryo

The Drosophila melanogaster embryo serves as a powerful model for dissecting the role of the Nau protein in myogenesis. Nau, the Drosophila homolog of the vertebrate MyoD protein, is crucial for the development of somatic muscles. nih.govnih.gov Research has shown that nau gene expression is one of the earliest markers of myogenesis in the fly embryo. nih.gov

Its expression is specifically localized in segmentally repeated clusters of mesodermal cells that are fated to become muscle "founder cells." nih.gov These founder cells are essential for establishing the muscle pattern in each embryonic hemisegment. They are thought to recruit fusion-competent myoblasts to form the distinct muscle fibers. The targeted disruption of Nau function using RNA interference (RNAi) has been a key methodological approach. Studies employing this technique have demonstrated that the absence of functional Nau protein leads to a severely disrupted muscle pattern, providing direct evidence for its critical role in muscle formation and validating the "founder cell hypothesis." nih.gov

Chick Embryo

While a direct functional homolog of Drosophila Nau with the same name is not a primary focus in chick myogenesis research, the chick embryo is a classic and invaluable model for studying the vertebrate myogenic regulatory factors (MRFs), the family to which Nau belongs. nih.govresearchgate.netmdpi.com The key MRFs in the chick embryo are MyoD, Myf5, myogenin, and MRF4. nih.govresearchgate.net These proteins, like Nau, are basic helix-loop-helix transcription factors that control the determination and differentiation of skeletal muscle cells. nih.gov

Studies in chick embryos have elucidated the hierarchical expression and function of these MRFs during somite and limb development. researchgate.net For instance, signaling molecules secreted from the neural tube and other surrounding structures regulate the expression of Myf5 and MyoD in the somites, initiating the myogenic program. nih.gov The chick model allows for experimental manipulations, such as loss-of-function and gain-of-function studies, to investigate how these factors regulate muscle precursor cell specification, proliferation, and differentiation. mdpi.com While a gene named cNau has been identified in chicks, its expression and sequence similarity suggest it is an orthologue of the rat STOP (stable tubule-only polypeptide) and is involved in axonogenesis rather than myogenesis. nih.gov Therefore, for comparative studies of myogenesis, the focus in the chick embryo remains on the functional equivalents of Nau, namely the MyoD family of proteins.

Table 1: Comparison of Myogenic Regulation in Drosophila and Chick Embryos

Feature Drosophila melanogaster Embryo Chick Embryo
Primary Myogenic Regulatory Factor Nautilus (Nau) MyoD, Myf5, Myogenin, MRF4
Protein Family basic helix-loop-helix (bHLH) basic helix-loop-helix (bHLH)
Key Role Specification of muscle founder cells Determination and differentiation of myoblasts
Developmental Process Somatic muscle formation Somite and limb myogenesis
Experimental Approaches RNA interference (RNAi) Loss-of-function, Gain-of-function studies

Bioinformatic and Computational Approaches in Nau Protein Research (e.g., sequence analysis, phylogenetic analysis)

Bioinformatic and computational methods are indispensable for the comprehensive study of the Nau protein and its homologs. These approaches allow for the analysis of its sequence, evolutionary relationships, and predicted structural features.

Sequence Analysis

Sequence analysis of the Nau protein has been fundamental to its initial identification and characterization. The amino acid sequence of Nau reveals a highly conserved basic helix-loop-helix (bHLH) domain. nih.gov This domain is the hallmark of the MyoD family of myogenic transcription factors and is responsible for DNA binding and dimerization.

Computational tools are used to perform multiple sequence alignments, comparing the Nau protein sequence with that of its vertebrate counterparts, such as MyoD, Myf5, myogenin, and MRF4. This comparative analysis highlights the conserved residues within the bHLH domain that are critical for its function. Furthermore, sequence analysis can predict potential post-translational modification sites and other functional motifs within the protein.

Phylogenetic Analysis

Phylogenetic analysis is employed to understand the evolutionary history of the Nau protein and its relationship to other myogenic regulatory factors. By comparing the protein sequences of Nau and its homologs from various species, from invertebrates to vertebrates, researchers can construct phylogenetic trees.

These trees illustrate the evolutionary divergence of the MyoD family of proteins. Such analyses have confirmed that Nau is the Drosophila ortholog of the vertebrate MyoD family and provide insights into the ancestral functions of these crucial developmental regulators. The clustering of fish MyoD sequences in phylogenetic analyses, for example, helps to delineate the evolutionary relationships among vertebrate MyoD proteins.

Computational Modeling

While experimental determination of the three-dimensional structure of the full-length Nau protein may be challenging, computational modeling can provide valuable insights into its potential structure and function. Homology modeling, for instance, can be used to predict the tertiary structure of the Nau bHLH domain based on the known structures of related bHLH domains.

These structural models can then be used for molecular docking simulations to predict how the Nau protein interacts with its DNA target sequences (E-boxes) in the regulatory regions of muscle-specific genes. Computational approaches are also being developed to understand the relationship between protein structure and activity, which can be applied to proteins like Nau to better comprehend how its structure dictates its function in myogenesis. mdpi.com

Table 2: Bioinformatic Tools and Their Application in Nau Protein Research

Bioinformatic Approach Description Application to Nau Protein
Sequence Alignment Compares protein or nucleotide sequences to identify regions of similarity. Identification of the conserved bHLH domain in Nau and its homology to the MyoD family.
Phylogenetic Tree Construction Infers the evolutionary relationships among a set of proteins or genes. Elucidating the evolutionary relationship of Nau to myogenic regulatory factors in other species.
Homology Modeling Predicts the 3D structure of a protein based on its sequence and the known structure of a homologous protein. Generating a predicted structure of the Nau bHLH domain to understand its interaction with DNA.
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Simulating the binding of the Nau protein to its target DNA sequences (E-boxes).

Theoretical Implications and Future Research Directions

Theoretical Models Explaining Nau Protein Function and Regulatory Dynamics

Theoretical models for the function of Drosophila Nautilus protein are largely based on its classification as a member of the MyoD family of myogenic regulatory factors (MRFs). MRFs are known to play a pivotal role in specifying muscle cell fate and driving differentiation by binding to E-box DNA sequences in the promoters and enhancers of muscle-specific genes. uniprot.orgclinisciences.com A key theoretical framework posits that Nautilus, like other MRFs, functions as a transcription factor, likely forming heterodimers with E proteins to activate the expression of genes necessary for myogenesis.

Regulatory dynamics of Drosophila Nautilus are complex and involve interactions with other developmental pathways. Theoretical models suggest that homeotic genes, specifically those within the Bithorax Complex (BX-C), directly regulate nau expression in the embryonic mesoderm, contributing to the diversification of muscle patterns in different segments. clinisciences.com This implies a hierarchical regulatory model where upstream developmental cues control the spatial and temporal expression of nau, thereby influencing the identity and morphology of specific muscles. uniprot.orgclinisciences.com Furthermore, the interplay between Nautilus and other factors, such as the transcription factor Collier (Col), is theoretically modeled to combinatorially control the pattern and morphology of certain muscle types, like the dorsal longitudinal (DL) muscles. uniprot.org

For chick cNau, its high homology to the rat Stable Tubule-Only Polypeptide (STOP) protein suggests theoretical models centered on microtubule dynamics. STOP proteins are known to stabilize microtubules, particularly in neurons, and cNau's expression in post-mitotic neuroblasts during axonogenesis aligns with a potential role in regulating microtubule assembly and stability during neuronal development. Theoretical models would explore how cNau interacts with tubulin subunits and other microtubule-associated proteins (MAPs) to influence cytoskeletal organization and function in developing neurons.

Evolutionary Trajectories and Divergence within the Nau Protein Family

Studies on the evolutionary trajectories of proteins related to "Nau protein" highlight both conservation and divergence within protein families. The Drosophila Nautilus protein is part of the conserved MyoD family of MRFs, which are found across various animal phyla. Comparative studies examining the myogenic potential of MRFs from different species, including Drosophila Nautilus, have revealed functional divergence within this family. For instance, in one assay, unlike the ascidian MRF, Drosophila Nautilus did not exhibit myogenic potential, suggesting variations in function or regulatory requirements across species despite sequence homology in core domains. The N-terminus of MRF proteins appears to contribute significantly to their myogenic activity, and differences in this region likely play a role in the observed functional divergence.

The identification of chick cNau as an orthologue of rat STOP protein points to an evolutionary relationship between these microtubule-associated proteins in vertebrates. While cNau and STOP share highly conserved regions, they also exhibit structural differences, such as the absence of repetitive sequences characteristic of rat STOP in cNau. This divergence may reflect adaptations to species-specific requirements or subtly different roles in microtubule regulation or neuronal function. Studying these conserved and divergent features across different species can provide insights into the evolutionary pressures that shaped the functions of these protein families.

Identification of Unexplored Biological Roles and Contexts for Nau Protein

While the primary roles of Drosophila Nautilus in myogenesis and chick cNau in neurogenesis are established, unexplored biological roles and contexts for these proteins likely exist. For Drosophila Nautilus, a key unexplored area is the precise mechanism by which it influences muscle fiber size and the synthesis and assembly of myofibril proteins. uniprot.org It remains to be determined whether Nautilus directly regulates the genes encoding these structural proteins or acts indirectly through other pathways. uniprot.org Furthermore, while Nautilus has general myogenic functions, its specific roles in the development of selected muscle lineages warrant further investigation to fully understand the basis of muscle pattern diversification. uniprot.org

For chick cNau, beyond its potential role in microtubule stabilization during axonogenesis, unexplored functions could include involvement in other aspects of neuronal differentiation, migration, or synaptic plasticity. Given the multifaceted roles of microtubules in neuronal function, cNau might participate in transport processes or signaling pathways mediated by the cytoskeleton. The identification of its precise binding partners and regulatory mechanisms could reveal novel roles in neuronal development and maintenance.

Advancement of Methodologies for In-Depth Nau Protein Investigation

Advancements in methodologies are crucial for a more in-depth investigation of Nau proteins. Traditional techniques such as in situ hybridization, immunohistochemistry, and genetic manipulation (e.g., generating loss-of-function mutants and using RNA interference) have been instrumental in understanding the expression patterns and developmental roles of Drosophila Nautilus. uniprot.orgclinisciences.com The use of chimeric proteins and electroporation in model organisms like Ciona has allowed for the functional dissection of protein domains. Sequence analysis and comparative studies have provided insights into structural features and evolutionary relationships.

Q & A

Basic Research Questions

Q. How can I determine the primary structure (amino acid sequence) of NAU protein using public databases?

  • Method : Use NCBI Protein, UniProt, or ExPASy to retrieve the sequence. Input the gene name or accession ID (e.g., UniProt ID) to obtain the amino acid length, molecular weight (MW), and isoelectric point (pI). Cross-reference with conserved domain databases (e.g., CDD, Pfam) to identify functional motifs .
  • Example : For NAU protein, search UniProt with its accession ID (e.g., P12345) to extract sequence data and domain annotations. Validate using BLAST for sequence homology.

Q. What experimental techniques are recommended for initial functional characterization of NAU protein?

  • Method : Start with in vitro assays such as SDS-PAGE for purity analysis, circular dichroism (CD) for secondary structure, and ELISA for ligand-binding properties. Use Gene Ontology (GO) terms (e.g., "Molecular Function: ATPase activity") to hypothesize roles .
  • Validation : Compare results with orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .

Q. How to identify conserved domains or post-translational modifications (PTMs) in NAU protein?

  • Method : Use tools like PhosphoSitePlus for phosphorylation patterns or PredictProtein for PTM predictions. Experimentally validate via mass spectrometry or Western blotting with modification-specific antibodies .

Advanced Research Questions

Q. How to resolve contradictory data on NAU protein’s interaction partners across studies?

  • Method : Perform meta-analysis using text-mining tools (e.g., PPIretrieval) to aggregate interaction data from PubMed. Validate via co-immunoprecipitation (Co-IP) coupled with crosslinking agents (e.g., formaldehyde) to stabilize transient interactions .
  • Troubleshooting : Check buffer conditions (e.g., ionic strength) that may affect binding specificity .

Q. What strategies optimize the stability of NAU protein in in vitro assays?

  • Method : Screen buffers with varying pH (6.0–8.0), additives (e.g., glycerol, trehalose), and temperatures. Use differential scanning calorimetry (DSC) to assess thermal stability. Reference formulation studies on similar proteins for guidance .
  • Data Interpretation : A Tm shift >5°C indicates destabilization; adjust excipients accordingly .

Q. How to design a robust kinetic assay for NAU protein’s enzymatic activity?

  • Experimental Design :

Substrate Saturation : Vary substrate concentrations (0.1–10× Km) to determine Vmax and Km.

Inhibition Controls : Include competitive inhibitors (e.g., ATP analogs for kinases).

Reproducibility : Use automated liquid handlers to minimize pipetting errors .

  • Validation : Repeat assays in triplicate and report standard deviations .

Q. What bioinformatics pipelines are effective for reconciling NAU protein’s role in disease pathways?

  • Method : Integrate RNA-seq data (e.g., GEO datasets) with STRING or KEGG pathway analysis. Use Cytoscape for network visualization. Confirm via CRISPR-Cas9 knockout models to observe phenotypic changes .

Data Contradiction & Reproducibility

Q. Why do structural studies of NAU protein yield conflicting secondary structure predictions?

  • Analysis : Compare computational tools (e.g., PSIPRED vs. JPred) and validate with experimental CD spectra. Discrepancies often arise from disordered regions or crystallization artifacts .
  • Resolution : Use cryo-EM for high-resolution structural data .

Q. How to address variability in NAU protein expression levels across cell lines?

  • Method : Standardize culture conditions (e.g., serum concentration, passage number). Use constitutive promoters (e.g., CMV) and codon optimization for heterologous expression. Validate via qPCR and Western blot .

Tables for Quick Reference

Tool/Resource Application Reference
UniProtSequence retrieval, PTM annotations
PhosphoSitePlusPhosphorylation site mapping
STRINGProtein interaction networks
PPIretrievalText mining for PPIs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.